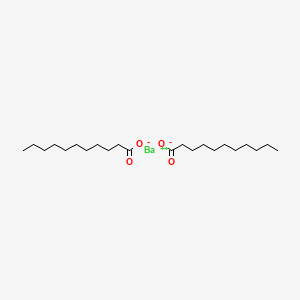
2-Pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-ylpyridine: is a coordination compound with the chemical formula C20H16N4Cl2Os . It is known for its unique properties and applications in various fields of scientific research. The compound consists of an osmium ion coordinated with two 2,2’-bipyridyl ligands and two chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-2-ylpyridine typically involves the reaction of osmium tetroxide with 2,2’-bipyridine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
OsO4+2(2,2’-bipyridine)+reducing agent→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Pyridin-2-ylpyridine can undergo oxidation reactions, where the osmium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced to form lower oxidation state osmium complexes.
Substitution: Ligand substitution reactions are common, where the chloride ions or bipyridyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as phosphines, amines, or other bipyridyl derivatives.
Major Products Formed:
Oxidation: Higher oxidation state osmium complexes.
Reduction: Lower oxidation state osmium complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Pyridin-2-ylpyridine is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique coordination environment makes it an effective catalyst for these transformations.
Biology: In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer. Its interactions with cellular components are of significant interest.
Industry: In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Pyridin-2-ylpyridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form coordination complexes with proteins, affecting their activity. These interactions are crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2,2’-bipyridine)dichlororuthenium(II): Similar in structure but with ruthenium instead of osmium.
Bis(2,2’-bipyridine)dichloroplatinum(II): Platinum-based analog with similar coordination environment.
Bis(2,2’-bipyridine)dichloropalladium(II): Palladium-based compound with comparable properties.
Uniqueness: 2-Pyridin-2-ylpyridine is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s higher atomic number and unique electronic configuration contribute to the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
IUPAC Name |
2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![bis[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579293.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide](/img/structure/B579295.png)
![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)



![6,7,9-Triazaspiro[4.5]deca-7,9-dien-10-ol,8-mercapto-(7CI,8CI)](/img/new.no-structure.jpg)

![spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,5'-imidazolidine]-2',4'-dione](/img/structure/B579310.png)
![Benzo[g]benzotriazol-1-amine](/img/structure/B579311.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B579315.png)
![[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate](/img/structure/B579316.png)
